![molecular formula C15H17N3OS B5712967 N-(4-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5712967.png)
N-(4-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA typically involves the reaction of 4-methoxyaniline with 2-(4-pyridyl)ethyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the synthesis of advanced materials or as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Known for its use in biochemical research and as a reagent in organic synthesis.
N,N’-Diphenylthiourea: Used in the rubber industry and as a corrosion inhibitor.
N-(4-Methoxyphenyl)thiourea: Similar structure but lacks the pyridyl group, affecting its reactivity and applications.
Uniqueness
N-(4-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA is unique due to the presence of both methoxyphenyl and pyridyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-4-2-13(3-5-14)18-15(20)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUPCITTAIYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
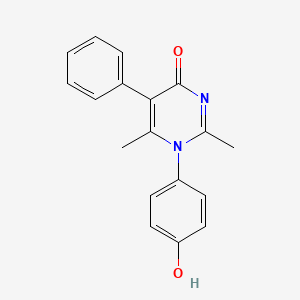
METHANONE](/img/structure/B5712911.png)
![N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE](/img/structure/B5712927.png)
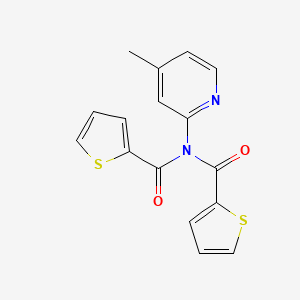
![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
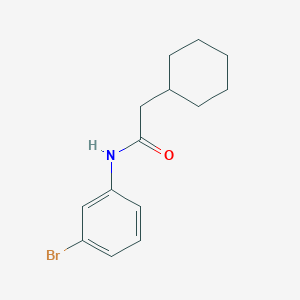
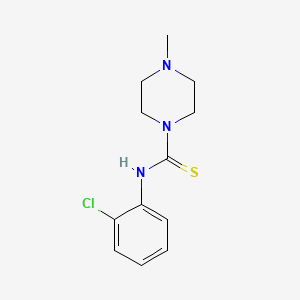
![4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol](/img/structure/B5712951.png)
![N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5712955.png)
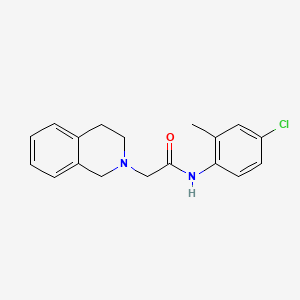
![2-{[({[amino(phenyl)methylene]amino}oxy)carbonyl]amino}naphthalene](/img/structure/B5712972.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5712974.png)
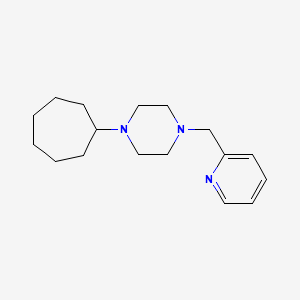
![N-[4-(dimethylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B5712984.png)
